Cas no 117644-50-5 (6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-7-methyl-)

6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-7-methyl- structure
117644-50-5 structure
Product Name:6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-7-methyl-
CAS No:117644-50-5
MF:C13H16N2
MW:200.279542922974
CID:131597
PubChem ID:14064376
Update Time:2025-04-19

6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-7-methyl- Chemical and Physical Properties

Names and Identifiers

    • 6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-7-methyl-
    • 6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-7-methyl-(9CI)
    • 117644-50-5
    • 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
    • Inchi: 1S/C13H16N2/c1-10-5-4-8-15-12-7-3-2-6-11(12)14-13(15)9-10/h2-3,6-7,10H,4-5,8-9H2,1H3
    • InChI Key: SHPGULKVVYVOPM-UHFFFAOYSA-N
    • SMILES: N12C3C=CC=CC=3N=C1CC(C)CCC2

Computed Properties

  • Exact Mass: 200.131348519g/mol
  • Monoisotopic Mass: 200.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 17.8Ų
Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent